Progesterone 11-hemisuccinate

概要

説明

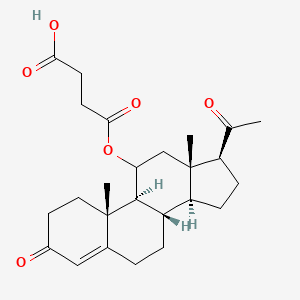

Progesterone 11-hemisuccinate is a synthetic derivative of progesterone, a naturally occurring steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. This compound is often used in biochemical and medical research due to its ability to mimic the effects of natural progesterone while offering enhanced stability and solubility.

準備方法

Synthetic Routes and Reaction Conditions: Progesterone 11-hemisuccinate is synthesized from 11α-hydroxyprogesterone. The process involves the esterification of 11α-hydroxyprogesterone with succinic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) in refluxing dioxane . This reaction yields the desired hemisuccinate ester.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets stringent quality standards.

化学反応の分析

Types of Reactions: Progesterone 11-hemisuccinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.

Substitution: Acid chlorides or anhydrides can be used for ester substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohol derivatives.

科学的研究の応用

Pharmaceutical Development

Progesterone 11-hemisuccinate is primarily explored for its potential in hormone replacement therapies and contraceptives due to its progestogenic activity. The modification at the 11-position with a hemisuccinate group significantly increases its water solubility compared to natural progesterone, making it easier to formulate aqueous solutions for various experimental designs. This property facilitates the study of progesterone's physiological roles, including:

- Endometrial Proliferation : Investigating how this compound influences the growth of the endometrial lining.

- Menstrual Cycle Regulation : Understanding the hormonal control of the menstrual cycle.

- Decidualization : Examining the preparation of the uterine lining for potential pregnancy.

Reproductive Health Research

Research has demonstrated that this compound can be utilized to study conditions such as endometriosis , where endometrial tissue grows outside the uterus. Its ability to mimic natural progesterone allows researchers to explore therapeutic interventions and disease mechanisms.

Case Study: Endometriosis Models

In a study involving animal models of endometriosis, this compound was administered to evaluate its effects on lesion size and hormonal balance. Results indicated a significant reduction in lesion size compared to control groups, highlighting its potential as a therapeutic agent.

Immunoassays in Veterinary Medicine

This compound has been applied in developing sensitive immunoassays for detecting progesterone levels in milk, aiding in pregnancy testing for dairy cattle. A microtitre plate enzyme immunoassay (EIA) using antiserum raised against this compound showed comparable sensitivity and precision to traditional radioimmunoassays (RIA) .

Case Study: Dairy Cattle Pregnancy Testing

A study involving 200 milk samples demonstrated that EIA using this compound effectively identified pregnant and non-pregnant cows shortly after artificial insemination (AI). The assay's accuracy was validated against RIA results, confirming its reliability as a diagnostic tool in veterinary practice .

Neurobiology Research

In neurobiology, this compound has been used to identify estrogen-specific target sites in brain tissues. Using photoaffinity labeling techniques, researchers have mapped interactions between this compound and estrogen receptors, providing insights into hormonal regulation within the central nervous system .

Case Study: Hormonal Interactions in Mouse Brain

A study utilizing mouse brain membranes revealed that this compound could effectively label estrogen receptors, suggesting its utility in understanding hormonal signaling pathways relevant to neurodevelopment and behavior .

Structural Studies and Drug Development

The unique structure of this compound allows for comparative studies with other steroid hormones. Its interactions with various biological systems are being explored to develop new therapeutic agents that leverage its progestogenic properties while minimizing side effects associated with traditional hormone therapies .

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Progesterone | Base steroid hormone; lacks succinate modification | Primary natural progestogen |

| Medroxyprogesterone acetate | Acetate ester | Longer half-life than natural progesterone |

| Hydroxyprogesterone caproate | Caproate ester | Extended release formulation |

| This compound | Hemisuccinate modification at the 11-position | Enhanced solubility and altered pharmacodynamics |

作用機序

Progesterone 11-hemisuccinate exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to the modulation of gene expression and subsequent physiological responses. The compound’s mechanism of action involves the regulation of reproductive functions, maintenance of pregnancy, and modulation of immune responses .

類似化合物との比較

Progesterone: The natural hormone with similar biological activity but lower stability.

11α-Hydroxyprogesterone: The precursor used in the synthesis of progesterone 11-hemisuccinate.

Medroxyprogesterone acetate: A synthetic derivative with different pharmacokinetic properties.

Uniqueness: this compound is unique due to its enhanced solubility and stability compared to natural progesterone. This makes it particularly useful in research and industrial applications where these properties are advantageous .

生物活性

Progesterone 11-hemisuccinate (P11HS) is a derivative of progesterone, a critical steroid hormone involved in various biological processes, particularly in female reproduction. This article explores the biological activity of P11HS, focusing on its mechanisms of action, receptor interactions, and implications in research and clinical applications.

Chemical Structure and Properties

This compound is synthesized from progesterone by esterification with hemisuccinic acid. This modification enhances its solubility and bioavailability, making it a valuable compound for pharmacological studies. The structural formula can be represented as follows:

Receptor Binding

P11HS exhibits significant binding affinity to various progesterone receptors, including:

- Nuclear Progesterone Receptor (nPR) : P11HS acts as a potent agonist, influencing gene transcription related to reproductive functions.

- Membrane Progesterone Receptors (mPRs) : These receptors mediate rapid non-genomic effects of progesterone, impacting processes such as oocyte maturation and sperm motility .

- Progesterone Receptor Membrane Component 1 (PGRMC1) : P11HS interacts with PGRMC1, which plays a role in tumor progression and metabolic regulation .

Biological Effects

- Reproductive Functions : P11HS modulates the endometrial environment, preparing it for implantation during pregnancy. It also impacts cervical mucus viscosity, making it less permeable to sperm .

- Neuroprotective Effects : As a neurosteroid, P11HS influences neurotransmission and myelination in the central nervous system through its interaction with non-nuclear receptors .

- Antimineralocorticoid Activity : P11HS exhibits antagonistic effects on mineralocorticoid receptors, reducing sodium retention and promoting natriuresis .

Case Studies and Experimental Data

Several studies have been conducted to elucidate the biological activity of P11HS:

- Study on Brain Membranes : A study utilized photoaffinity labeling to identify specific protein interactions of P11HS in mouse brain membranes, revealing four distinct protein bands associated with its binding .

- Gonadotropin-Releasing Hormone Antagonism : Research demonstrated that P11HS can act as a bifunctional antagonist in models involving gonadotropin-releasing hormone (GnRH), indicating potential applications in reproductive health management .

Comparative Biological Activity Table

The following table summarizes the biological activities of P11HS compared to natural progesterone:

| Biological Activity | Progesterone | This compound |

|---|---|---|

| nPR Agonism | High | High |

| mPR Agonism | Moderate | High |

| Antimineralocorticoid | Yes | Yes |

| Neuroprotective Effects | Moderate | High |

| Influence on Endometrial Preparation | Yes | Yes |

特性

IUPAC Name |

4-[[(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O6/c1-14(26)18-6-7-19-17-5-4-15-12-16(27)10-11-24(15,2)23(17)20(13-25(18,19)3)31-22(30)9-8-21(28)29/h12,17-20,23H,4-11,13H2,1-3H3,(H,28,29)/t17-,18+,19-,20?,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBNFGYRYNBDIH-RMIGRTJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30978187 | |

| Record name | 4-[(3,20-Dioxopregn-4-en-11-yl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62624-72-0 | |

| Record name | 11-(3-Carboxy-1-oxopropoxy)pregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62624-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Progesterone 11-hemisuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062624720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(3,20-Dioxopregn-4-en-11-yl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。